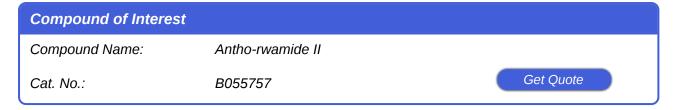


The Neuropeptide Antho-rwamide II: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Antho-rwamide II is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. As a member of the RFamide peptide family, it is characterized by a C-terminal arginine-phenylalanine-amide motif, although in this specific peptide, the phenylalanine is replaced by tryptophan. This peptide plays a role in neurotransmission and has been shown to induce muscle contraction in its native organism.[1][2] This document provides a comprehensive overview of the structure, known biological activity, and relevant experimental methodologies pertaining to Antho-rwamide II.

Chemical Structure and Properties

Antho-rwamide II is a pentapeptide with the amino acid sequence

Property	Value	Source
Amino Acid Sequence		[3]
Molecular Weight	640.73 g/mol	[1]
CAS Number	118904-15-7	

Biological Activity



The primary reported biological activity of **Antho-rwamide II** is the induction of muscle contraction.[1] This effect has been observed in the endothelial muscles of the sea anemone Anthopleura elegantissima. The neuromuscular activity of **Antho-rwamide II** suggests its involvement in the physiological control of motor functions in this organism.

At present, specific quantitative bioactivity data, such as EC50 or IC50 values from muscle contraction assays, are not readily available in the public domain. Further research is required to quantify the potency and efficacy of **Antho-rwamide II** in its target tissues.

Experimental Protocols Isolation and Purification from Anthopleura elegantissima

The original isolation of **Antho-rwamide II** was performed using acetic acid extracts of the sea anemone Anthopleura elegantissima. The purification process was guided by a radioimmunoassay (RIA) specific for the Arg-Phe-NH2 (RFamide) sequence, which cross-reacted with the Arg-Trp-NH2 C-terminus of **Antho-rwamide II**. High-performance liquid chromatography (HPLC) was a key technique in the purification process.

A general workflow for such an isolation would typically involve:

- Homogenization: Tissue from Anthopleura elegantissima is homogenized in an acidic extraction solution (e.g., acetic acid) to solubilize peptides and precipitate larger proteins.
- Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptide extract is collected.
- Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge (e.g., C18) to desalt and partially purify the peptide fraction.
- Radioimmunoassay (RIA): Fractions are screened using an RFamide-directed RIA to identify those containing the target peptide or related structures.
- High-Performance Liquid Chromatography (HPLC): RIA-positive fractions are subjected to multiple rounds of reversed-phase HPLC for further purification and isolation of the pure peptide.



Solid-Phase Peptide Synthesis (SPPS)

For research and drug development purposes, chemical synthesis is the most practical method for obtaining **Antho-rwamide II**. The following is a representative protocol for the Fmoc/tBu-based solid-phase synthesis of **Antho-rwamide II**.

Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.

General Cycle for Amino Acid Coupling:

- Resin Swelling: The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).
- Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then coupled to the deprotected N-terminus of the peptide-resin.
- Washing: The resin is washed with DMF to remove excess reagents and by-products.

Cleavage and Deprotection:

- Following the final coupling and Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.
- The precipitated peptide is then purified by reversed-phase HPLC.

Final Product Characterization:



The identity and purity of the synthesized **Antho-rwamide II** should be confirmed by analytical techniques such as:

- Mass Spectrometry (MS): To verify the correct molecular weight.
- Analytical HPLC: To assess the purity of the final product.

Structural Visualization

The following diagram illustrates the chemical structure of **Antho-rwamide II**.

Caption: Chemical structure of Antho-rwamide II.

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